VCL-J (Venetoclax impurity)
Description
Significance of Impurity Profiling in Modern Pharmaceutical Science and Development
Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities that may arise during the manufacturing of pharmaceuticals. globalpharmatek.com This practice is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the approval of any new drug. globalpharmatek.compharmaffiliates.com The significance of impurity profiling is multifaceted:
Ensuring Patient Safety: Unidentified and potentially toxic impurities pose a significant health risk. veeprho.com Thorough profiling helps in identifying and mitigating these risks.
Maintaining Therapeutic Efficacy: Impurities can sometimes have pharmacological activity, which may interfere with the intended therapeutic effect of the API or lead to unforeseen side effects. veeprho.com
Guaranteeing Product Quality and Stability: The presence of impurities can affect the physical and chemical stability of a drug, potentially leading to degradation and a reduced shelf life. globalpharmatek.com Impurity profiling helps in understanding degradation pathways and establishing appropriate storage conditions. globalpharmatek.com
Optimizing Manufacturing Processes: By understanding how and when impurities are formed, manufacturers can refine and optimize synthetic routes and production parameters to minimize their formation. globalpharmatek.com
Regulatory Compliance: Comprehensive impurity profiling data is a critical component of the drug approval process, demonstrating a manufacturer's commitment to Good Manufacturing Practices (GMP) and public health. globalpharmatek.com
The process involves the use of sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS), to detect, quantify, and characterize these substances. veeprho.com
Overview of Venetoclax and the Criticality of Purity Control in its Pharmaceutical Manufacturing
Venetoclax is a potent and selective inhibitor of the B-cell lymphoma-2 (BCL-2) protein. nih.gov This protein is often overexpressed in cancer cells, where it plays a crucial role in their survival. sci-hub.se By blocking BCL-2, Venetoclax restores the natural process of apoptosis (programmed cell death) in cancer cells, making it an effective treatment for various blood cancers, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). veeprho.comnih.gov
Given its targeted mechanism of action and the vulnerable patient populations it serves, ensuring the purity of Venetoclax is of paramount importance. europa.eu The manufacturing process of Venetoclax is complex, involving multiple synthetic steps, which inherently creates opportunities for the formation of impurities. sci-hub.seccspublishing.org.cn Rigorous control over these impurities is essential to guarantee the safety, quality, and consistency of the final drug product. veeprho.com Regulatory agencies have established strict guidelines to control impurity levels in Venetoclax. veeprho.com
Classification of Pharmaceutical Impurities Relevant to Venetoclax (Process-Related and Degradation Products)
Impurities in pharmaceuticals are broadly classified based on their origin. In the context of Venetoclax, the most relevant classifications are process-related impurities and degradation products. veeprho.comveeprho.com
Process-Related Impurities: These are substances that are formed during the manufacturing process of the API. veeprho.com They can originate from various sources, including:
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route. sci-hub.se
Byproducts: Unwanted products formed in side reactions during the synthesis. veeprho.com
Reagents, Ligands, and Catalysts: Residual substances used in the chemical reactions. ccspublishing.org.cn
A thorough understanding of the synthetic pathway is crucial to identify and control these impurities. For instance, the synthesis of Venetoclax has undergone several revisions to improve yield and control the formation of process-related impurities. sci-hub.se
Degradation Products: These impurities are formed when the API degrades over time due to exposure to environmental factors such as light, heat, humidity, or through interaction with other components in the formulation. veeprho.comveeprho.com Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acidic, basic, oxidative), are conducted to identify potential degradation products and understand the drug's stability profile. nih.govnih.gov For Venetoclax, studies have identified several degradation products under various stress conditions. nih.govnih.gov
One specific impurity that has been identified is VCL-J . While detailed public information on VCL-J is limited, it is categorized as a Venetoclax impurity. cymitquimica.commetapathogen.com The full chemical name for VCL-J is 4-[4-[[2-[4-[5,5-dimethyl-2-[[4-[4-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)phenyl]piperazin-1-yl]methyl]cyclohexen-1-yl]phenyl]-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide. cymitquimica.com This complex structure suggests it is likely a dimer or a related complex compound. cymitquimica.compharmaffiliates.com
Structure
2D Structure
Properties
Molecular Formula |
C84H96N14O14S2 |
|---|---|
Molecular Weight |
1589.9 g/mol |
IUPAC Name |
4-[4-[[2-[4-[5,5-dimethyl-2-[[4-[4-[[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylcarbamoyl]-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)phenyl]piperazin-1-yl]methyl]cyclohexen-1-yl]phenyl]-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C84H96N14O14S2/c1-83(2)25-17-61(53-93-29-33-95(34-30-93)63-9-13-69(77(43-63)111-65-41-59-19-27-85-79(59)89-51-65)81(99)91-113(105,106)67-11-15-73(75(45-67)97(101)102)87-49-55-21-37-109-38-22-55)71(47-83)57-5-7-58(8-6-57)72-48-84(3,4)26-18-62(72)54-94-31-35-96(36-32-94)64-10-14-70(78(44-64)112-66-42-60-20-28-86-80(60)90-52-66)82(100)92-114(107,108)68-12-16-74(76(46-68)98(103)104)88-50-56-23-39-110-40-24-56/h5-16,19-20,27-28,41-46,51-52,55-56,87-88H,17-18,21-26,29-40,47-50,53-54H2,1-4H3,(H,85,89)(H,86,90)(H,91,99)(H,92,100) |
InChI Key |
URWBDGRADWDCHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)C3=C(CCC(C3)(C)C)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCOCC7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9)CN1CCN(CC1)C1=CC(=C(C=C1)C(=O)NS(=O)(=O)C1=CC(=C(C=C1)NCC1CCOCC1)[N+](=O)[O-])OC1=CN=C2C(=C1)C=CN2)C |
Origin of Product |
United States |
Mechanistic Pathways of Vcl J and Other Venetoclax Impurity Formation
Impurities Arising from Venetoclax Synthetic Routes
Process-related impurities are chemical species that are formed or introduced during the synthesis of the API. They can include unreacted starting materials, intermediates from preceding steps, byproducts from side reactions, or products formed from the reaction of reagents or catalysts. The complex, multi-step synthesis of Venetoclax provides several opportunities for the formation of such impurities, including VCL-J and its analogs.
The synthesis of Venetoclax involves the coupling of several complex molecular fragments. Side reactions occurring at any of these coupling stages can lead to the generation of structurally related impurities. For instance, the final key step in many reported synthetic routes is the formation of a sulfonamide bond. This reaction typically involves coupling an amine moiety with a sulfonyl chloride derivative.
VCL-J is identified as a process-related impurity that can arise from an incomplete or alternative reaction pathway during this crucial sulfonamide formation step. One plausible mechanism for its formation involves a side reaction where the sulfonyl chloride intermediate reacts with a nucleophilic species other than the target amine, such as residual water or an alcohol solvent, leading to the formation of a sulfonic acid or an alkyl sulfonate ester, respectively.
Another potential source is the carry-over of a penultimate intermediate into the final product stream. If the purification of the immediate precursor to Venetoclax is suboptimal, this precursor may be detected as an impurity. Furthermore, side reactions such as over-alkylation or incomplete deprotection in earlier synthetic steps can generate isomeric or analog impurities that are structurally similar to Venetoclax and may be difficult to separate in final purification stages.
| Impurity Designation | Potential Origin | Plausible Synthetic Step of Formation | Proposed Formation Mechanism |
|---|---|---|---|
| VCL-J | Byproduct | Final Step (Sulfonamide Coupling) | Side reaction of the sulfonyl chloride intermediate with a non-target nucleophile (e.g., water) instead of the target amine. |
| Des-sulfonamide Precursor | Unreacted Intermediate | Final Step (Sulfonamide Coupling) | Incomplete reaction, leading to carry-over of the amine-containing penultimate intermediate. |
| Isomeric Impurity | Byproduct | Fragment Synthesis | Use of a starting material with incorrect regiochemistry, leading to an isomer of a key intermediate that is carried through the synthesis. |
| N-Oxide Impurity | Byproduct | Multiple Steps | Oxidation of the piperazine (B1678402) nitrogen atoms by oxidizing agents or air during synthesis or work-up. |
The quality of starting materials and reagents is a critical determinant of the impurity profile of the final API. Impurities present in raw materials can be carried through the entire synthetic sequence and manifest as impurities in the final Venetoclax product.
For example, a key starting material for Venetoclax is 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)acetic acid. If this raw material contains impurities, such as an isomer where the side chain is attached at a different position on the pyrrolopyridine ring, it will lead to the formation of a corresponding isomeric Venetoclax impurity. Similarly, the purity of 4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzenesulfonamide is critical.
The reagents used in the synthesis also play a significant role. For instance:
Solvents: The presence of water in aprotic solvents used for coupling reactions can lead to the hydrolysis of activated intermediates, reducing yield and generating acid-related impurities.
Coupling Reagents: The purity of peptide coupling agents (e.g., HATU, HOBt) is important. Impurities within these reagents can lead to the formation of unwanted adducts with the starting materials or intermediates.
Bases: The choice and purity of the base (e.g., diisopropylethylamine) can influence side reactions. The presence of more nucleophilic amine impurities in the base could compete with the desired reaction.
Careful qualification of all raw material suppliers and rigorous testing of incoming materials and reagents are therefore essential control strategies to minimize the formation of VCL-J and other process-related impurities.
Degradation Pathways of Venetoclax Yielding VCL-J and Related Degradants
Degradation-related impurities are formed when the final, purified API breaks down due to exposure to external factors such as heat, light, humidity, or reactive chemical environments (acidic or basic conditions). Identifying these degradants is crucial for establishing appropriate storage conditions and shelf-life for the drug substance and product.
Forced degradation, or stress testing, is a systematic process where the API is subjected to harsh conditions that exceed those expected during normal storage and handling. These studies are designed to accelerate the degradation process to rapidly identify likely degradation products and elucidate the primary degradation pathways. The typical stress conditions include acidic and basic hydrolysis, oxidation, and exposure to heat and light.
Through these studies, a degradation profile for Venetoclax has been established. The molecule contains several functional groups susceptible to degradation, particularly the amide and sulfonamide linkages, which are prone to hydrolysis. Research indicates that Venetoclax is most susceptible to hydrolytic degradation under both acidic and basic conditions.
Under strong acidic conditions (e.g., exposure to hydrochloric acid), Venetoclax undergoes significant degradation. The primary pathway for this degradation is the hydrolysis of the central amide bond. This bond links the 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)acetyl moiety to the piperazine ring system.
The mechanism involves the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. Subsequent cleavage of the carbon-nitrogen bond results in the formation of two primary degradation products:
Degradant 1 (DP-1): 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)acetic acid.
Degradant 2 (DP-2): The remaining part of the molecule, 4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzenesulfonamide.
In some studies, the impurity designated VCL-J has been identified as being formed under these hydrolytic conditions, suggesting it may be one of these primary fragments or a subsequent product of their further degradation. The sulfonamide bond has been shown to be more stable to acidic hydrolysis compared to the amide bond.
Under basic conditions (e.g., exposure to sodium hydroxide), Venetoclax also degrades primarily via hydrolysis. The mechanism, however, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide group.
Similar to the acidic pathway, the main point of cleavage is the central amide bond. This reaction yields the same two principal degradation products (DP-1 and DP-2) as observed under acidic conditions, although the rate of degradation may differ. The formation of VCL-J is also reported under basic stress conditions, reinforcing its identity as a key hydrolytic degradant. The stability of the sulfonamide group is generally higher than the amide group under basic conditions as well, making amide cleavage the predominant degradation route.
The comprehensive findings from forced degradation studies are typically summarized to provide a clear picture of the molecule's stability.
| Stress Condition | Conditions (Example) | Observed Degradation | Major Degradants Identified | Proposed Primary Mechanism |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl at 80°C | Significant | DP-1: 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)acetic acid DP-2: 4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzenesulfonamide VCL-J (identified as a key hydrolytic product) | Hydrolysis of the central amide bond. |
| Basic Hydrolysis | 0.1 M NaOH at 80°C | Significant | DP-1: 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)acetic acid DP-2: 4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzenesulfonamide VCL-J (identified as a key hydrolytic product) | Hydrolysis of the central amide bond. |
| Neutral Hydrolysis | Water at 80°C | Minor to Moderate | Trace amounts of DP-1 and DP-2. | Slow hydrolysis of the amide bond. |
Forced Degradation Studies of Venetoclax and Identification of Degradation Products
Oxidative Degradation Pathways, including Meisenheimer Rearrangements in Venetoclax leading to specific N-oxides and hydroxylamine (B1172632) impurities
Oxidative stress is a significant factor in the degradation of Venetoclax, leading to the formation of several potential impurities. nih.gov When subjected to oxidative conditions, such as exposure to hydrogen peroxide (H₂O₂), Venetoclax can form two major impurities with identical molecular weights but different polarities. acs.orgnih.gov These have been identified as Venetoclax N-oxide (VNO) and a Venetoclax hydroxylamine impurity (VHA). nih.govacs.org
The formation of these impurities is concentration and time-dependent. Studies have shown that in a 0.3% H₂O₂ solution, only about 1% of the VNO impurity is formed after 24 hours at room temperature, with no detectable VHA. acs.org However, increasing the H₂O₂ concentration to 10% leads to the formation of both VNO and VHA, reaching levels of 6–8% after 36 hours. acs.orgvulcanchem.com The maximum impurity formation occurs in a 10% H₂O₂ solution. acs.org
The initial step in this degradation pathway is the oxidation of the nitrogen atom on the piperazine ring of Venetoclax, which results in the formation of Venetoclax N-oxide (VNO). acs.orgnih.gov This N-oxide is more polar than the parent compound. acs.org Subsequently, the VNO can undergo a acs.orgnih.gov Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity (VHA). nih.govacs.org This rearrangement involves the homolytic dissociation of the N-O bond, creating diradical intermediates. acs.org The VHA impurity can be synthesized by heating the VNO impurity in water at reflux, yielding 6–8% of the product after 36 hours. nih.govacs.org These oxidative impurities, VNO and VHA, are considered relevant reference standards for monitoring the stability of Venetoclax in its active pharmaceutical ingredient (API) and tablet forms. nih.gov
Table 1: Oxidative Degradation of Venetoclax with H₂O₂
Photolytic and Thermolytic Degradation Mechanisms of Venetoclax
Forced degradation studies indicate that Venetoclax is relatively stable under thermal and photolytic stress. irjmets.com However, some sensitivity has been noted.
Thermolytic Degradation: Venetoclax shows limited degradation when subjected to elevated temperatures alone. nih.gov In one study, storing a Venetoclax solution at 50°C did not result in significant degradation. nih.gov However, another report mentions that some impurity formation was observed in a specific crystalline form (form A) at higher temperatures, suggesting that the solid-state form can influence thermal stability. google.com
Photolytic Degradation: Venetoclax is considered slightly sensitive to UV radiation. europa.eu To mitigate this, it is recommended that the substance be stored in outer plastic drums to ensure protection from light. europa.eu In forced degradation studies where Venetoclax was exposed to SUNTEST irradiance (250 W/m² at 300-800 nm), which corresponds to approximately 1.28 million lux hours, degradation was observed. nih.gov However, other studies have reported that under specific experimental conditions (UV lamp at 254 nm for 24 hours), no degradation was observed. irjmets.comijraset.com It has also been noted that under basic conditions, cyclization reactions can occur, which have also been observed under photolytic conditions for similar molecules, suggesting a potential pathway for Venetoclax as well. nih.gov
Dimerization Pathways in Venetoclax Degradation
Dimerization represents another degradation pathway for Venetoclax, particularly influenced by the presence of certain excipients. nih.gov The formation of dimeric impurities can occur when Venetoclax is in the presence of polyether compounds like polyethylene (B3416737) glycol (PEG), polyethylene oxide (PEO), and poloxamers. researchgate.net These excipients are susceptible to degradation by molecular oxygen, which can form small molecular weight organic impurities such as formaldehyde. researchgate.net These reactive species can then facilitate the dimerization of Venetoclax molecules. nih.govresearchgate.net
This pathway is of significant importance for the formulation of solid dosage forms, and it is recommended to avoid polyether-based excipients to prevent the formation of these dimeric degradation products. nih.govresearchgate.net
Influence of Process Parameters and Storage Conditions on VCL-J and Other Impurity Formation
The formation of VCL-J and other Venetoclax impurities is significantly influenced by both manufacturing process parameters and subsequent storage conditions.
Process Parameters: A systematic approach to the manufacturing process is crucial for controlling impurity profiles. europa.eu Understanding the formation and fate of impurities is achieved through spiking, purging, and process stress studies. europa.eu This knowledge allows for the establishment of acceptance criteria for starting materials and isolated intermediates, ensuring the quality of the final active substance. europa.eu For instance, the synthesis of Venetoclax involves multiple stages, and having well-defined starting materials with acceptable specifications is a key part of the control strategy. europa.euacs.org
Storage Conditions: Forced degradation studies have demonstrated that Venetoclax is sensitive to acidic and basic conditions, particularly at elevated temperatures. nih.gov It is also sensitive to oxidation and slightly sensitive to heat, moisture, and UV radiation. europa.eu
Humidity: While formal stability studies may use slightly different conditions than those specified by ICH guidelines (e.g., 75% relative humidity instead of 65%), no decomposition due to humidity has been observed in long-term and accelerated stability studies when Venetoclax is appropriately packaged. europa.eu
Temperature: Venetoclax is generally stable at room temperature, but degradation can be accelerated at higher temperatures, especially in the presence of other stressors like acid or base. nih.gov
Light: Due to its sensitivity to UV radiation, protection from light during storage is necessary. europa.eu
Oxidative Stress: As detailed in section 2.2.1.3, oxidative conditions can lead to the formation of N-oxide and hydroxylamine impurities. acs.org
pH: Venetoclax is susceptible to degradation in both acidic (1 M HCl) and basic (1 M NaOH) solutions, with the degradation rate increasing at higher temperatures (50°C). nih.gov
The stability of Venetoclax can also be dependent on its physical form. For example, specific crystalline forms may exhibit different stability profiles under thermal and light stress. google.com
Table 2: Summary of Venetoclax Stability under Various Stress Conditions
Advanced Analytical Methodologies for the Characterization and Quantification of Vcl J Venetoclax Impurity
Chromatographic Separation Techniques for Venetoclax Impurities
Chromatographic techniques are fundamental in the analysis of Venetoclax and its impurities, providing the necessary separation for subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods, though Gas Chromatography (GC) and Preparative Chromatography also have specific applications.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development for VCL-J and other Venetoclax Impurities
The development of robust, stability-indicating HPLC and UPLC methods is crucial for resolving Venetoclax from its various impurities, including potential entities like VCL-J. These methods are designed to be sensitive and specific, allowing for the accurate quantification of impurities even at low levels.
Researchers have utilized Analytical Quality by Design (AQbD) principles to develop and optimize UPLC methods for Venetoclax and its degradation products. nih.gov This systematic approach ensures that the method is robust and reliable. A key aspect of method development is the selection of the appropriate stationary and mobile phases. C18 columns are frequently found to be effective for the separation of Venetoclax and its impurities. nih.gov The pH of the mobile phase is a critical parameter, with a range of 6-8 often providing optimal peak shape. nih.gov Ammonium (B1175870) bicarbonate is a commonly used buffer in this context. nih.gov
For instance, a developed UPLC method utilized a UPLC BEH C18 column (1.7 μm, 150 mm × 2.1 mm) with a gradient elution system. nih.gov The mobile phase consisted of 10 mM ammonium bicarbonate (pH 7.0) as mobile phase A and 95% acetonitrile (B52724) as mobile phase B. nih.gov The method demonstrated good separation of Venetoclax from its degradation products. nih.gov
Another study detailed an HPLC method for the analysis of Venetoclax impurities using a Phenomenex Luna C18 column (50 × 250 mm, 10 μm). acs.org The mobile phase was composed of 0.1% aqueous trifluoroacetic acid (TFA) and acetonitrile, with a gradient elution program. acs.org
The following table summarizes typical HPLC and UPLC method parameters for the analysis of Venetoclax and its impurities:
| Parameter | HPLC Method 1 | UPLC Method 1 | UPLC Method 2 |
| Column | Perkin C8 (15 cm x 4.6 mm, 5 µ) ijraset.comijraset.com | Acquity UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm) mdpi.com | UPLC BEH C18 (150 mm x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase A | 25 mM Ammonium Acetate (B1210297) (pH 3.0) ijraset.comijraset.com | 10 mM Ammonium Bicarbonate (pH 6.0) in 9:1 Water:ACN mdpi.com | 10 mM Ammonium Bicarbonate (pH 7.0) nih.gov |
| Mobile Phase B | Acetonitrile ijraset.comijraset.com | Acetonitrile mdpi.com | 95% Acetonitrile nih.gov |
| Flow Rate | 0.7 mL/min ijraset.comijraset.com | 0.6 mL/min mdpi.com | 0.4 mL/min nih.gov |
| Column Temp. | 40°C ijraset.comijraset.com | 60°C mdpi.com | 50°C nih.gov |
| Detection | 286 nm ijraset.comijraset.com | 220 nm mdpi.com | Not Specified |
| Injection Vol. | 10 µL ijraset.comijraset.com | 5 µL mdpi.com | Not Specified |
| Gradient | Isocratic (55:45 A:B) ijraset.comijraset.com | 0-3 min: 0% B, 10 min: 70% B, 12 min: 70% B, 16 min: 80% B, 18 min: 0% B mdpi.com | 0-1 min: 20% B, 4 min: 80% B, 9 min: 100% B, 10 min: 20% B nih.gov |
Gas Chromatography (GC) Applications in Venetoclax Impurity Profiling
While liquid chromatography is the predominant technique for analyzing large, non-volatile molecules like Venetoclax and its impurities, Gas Chromatography (GC) can be employed for the analysis of volatile and semi-volatile impurities that may be present in starting materials or as by-products of the manufacturing process. thermofisher.com GC coupled with mass spectrometry (GC-MS) is a powerful tool for the detection, identification, and quantification of these types of impurities. thermofisher.com The use of high-resolution mass spectrometry (HRMS) with GC further enhances the ability to identify unknown volatile impurities with high confidence. thermofisher.com
Preparative Chromatography for Isolation of VCL-J and Other Venetoclax Impurities
The isolation of individual impurities is a prerequisite for their definitive structural elucidation. Preparative chromatography, which includes flash chromatography and preparative HPLC, is utilized to obtain pure samples of impurities for spectroscopic analysis.
Forced degradation studies of Venetoclax have led to the isolation of several degradation products using these techniques. mdpi.com Flash chromatography, often employing a gradient elution with solvents like dichloromethane (B109758) and methanol, can be used for the initial separation of degradation products. mdpi.com Subsequently, preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with trifluoroacetic acid) is used to achieve the high purity required for structural analysis. mdpi.comnih.gov For example, a Phenomenex Luna® C18 column (5 μm, 250 mm × 21.2 mm) has been successfully used for the preparative isolation of Venetoclax degradation products. mdpi.com
Spectroscopic Techniques for Structural Elucidation of VCL-J and Related Venetoclax Impurities
Once an impurity has been isolated, a combination of spectroscopic techniques is employed to determine its chemical structure. Mass spectrometry provides information about the molecular weight and elemental composition, while nuclear magnetic resonance spectroscopy reveals the connectivity of atoms within the molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination of Venetoclax Impurities
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization of Venetoclax impurities. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an impurity. mdpi.comnih.gov This information is critical in proposing a chemical structure.
Forced degradation studies have utilized LC-Q-TOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) to identify and characterize degradation products of Venetoclax. researchgate.net The accurate mass data obtained from HRMS helps in distinguishing between isobaric impurities and confirming the proposed molecular formulas. For instance, in the characterization of a Venetoclax degradation product, HRMS provided a (M+H)⁺ peak at 850.3132, leading to the proposed molecular formula of C₄₅H₄₈ClN₇O₆S. mdpi.com Another study on oxidative impurities identified a Venetoclax N-oxide impurity with a mass peak at 884.37 in positive ion mode. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Confirmation of VCL-J and other Venetoclax Impurities
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural assignment. researchgate.net
For Venetoclax impurities, 1D NMR experiments such as ¹H NMR and ¹³C NMR provide initial information about the chemical environment of the protons and carbons in the molecule. acs.orgnih.gov 2D NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish the connectivity between protons and carbons, ultimately leading to the complete structural determination. acs.orgnih.gov
The structural elucidation of Venetoclax degradation products and oxidative impurities has been successfully accomplished using these NMR techniques. acs.orgmdpi.com For example, in the characterization of an N-oxide impurity, ¹H NMR showed downfield shifts for the methylene (B1212753) protons adjacent to the N-oxide group, which was a key indicator of the site of oxidation. acs.org The full assignment of the structure was then confirmed using ¹³C NMR and 2D NMR experiments. acs.org
The following table lists the spectroscopic techniques and their applications in the structural elucidation of Venetoclax impurities:
| Technique | Application | Information Obtained |
| Mass Spectrometry (MS) | Molecular weight determination of impurities. nih.gov | Provides the mass-to-charge ratio (m/z) of the impurity. |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition determination. mdpi.comnih.gov | Provides highly accurate mass measurements, enabling the determination of the molecular formula. |
| ¹H NMR (1D) | Provides information on the number and chemical environment of protons. acs.orgnih.gov | Chemical shifts, coupling constants, and integration of proton signals. |
| ¹³C NMR (1D) | Provides information on the number and chemical environment of carbons. acs.orgnih.gov | Chemical shifts of carbon signals. |
| 2D NMR (HSQC, HMBC) | Establishes connectivity between protons and carbons. acs.orgnih.gov | Correlation signals that reveal C-H and long-range C-H connectivities, allowing for the assembly of the molecular structure. |
Infrared (IR) Spectroscopy and UV-Visible Spectroscopy in Venetoclax Impurity Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques employed in the structural characterization and quantification of Venetoclax and its impurities.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule, providing a unique "fingerprint" that aids in structural elucidation. For Venetoclax impurities, IR spectroscopy is a key tool in confirming their structural identity, often used alongside mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govresearchgate.net The technique works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule. This information is critical for confirming that an isolated impurity, such as a degradation product, possesses the expected chemical bonds and structural features. nih.gov In the context of Venetoclax, IR analysis has been integral in the characterization of its main degradation products, providing essential structural information that complements data from other analytical methods. nih.govresearchgate.net
UV-Visible Spectroscopy is primarily used for quantitative analysis and as a detection method in liquid chromatography. researchgate.net By analyzing the absorption of light at specific wavelengths, this technique can provide important information about a drug's concentration and purity. researchgate.net For Venetoclax, the maximum absorbance wavelength (λmax) is determined by scanning a solution of the compound in the 200-400 nm range. irjmets.com This specific wavelength, often found to be around 286 nm, is then used for detection in High-Performance Liquid Chromatography (HPLC) methods, ensuring maximum sensitivity for both the active pharmaceutical ingredient (API) and its impurities. irjmets.comijraset.com The UV spectra of impurities can be compared to that of the Venetoclax standard to aid in identification. fda.gov
Hyphenated Techniques in Comprehensive Impurity Profiling of Venetoclax
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex pharmaceutical samples like Venetoclax.
LC-MS/MS and GC-MS for Simultaneous Separation and Identification of Venetoclax Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the primary workhorses for the impurity profiling of Venetoclax. veeprho.com This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the detection, identification, and quantification of impurities, even at trace levels. acs.orgnih.gov
In the analysis of Venetoclax, LC-MS is used to determine the molecular weights of impurities formed during synthesis or degradation studies. nih.gov For instance, during oxidative stress studies, LC-MS was used to identify two major impurities that surprisingly showed the same molecular weight, necessitating further investigation. acs.orgnih.gov More advanced techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) provide accurate mass measurements, which are crucial for proposing the elemental composition and putative structures of new degradation impurities. researchgate.net The use of LC-MS/MS in Multiple-Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for quantifying specific known impurities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another critical hyphenated technique, though it is applied differently than LC-MS. GC-MS is the method of choice for the analysis of volatile and semi-volatile impurities, such as residual solvents, which may be present from the manufacturing process. europa.eu The European Medicines Agency assessment report for Venetoclax confirms the use of GC and GC-MS for controlling residual solvents in the active substance, ensuring they remain below established safety limits. europa.eu
LC-NMR and LC-NMR-MS Integration for Complex Impurity Mixtures
For complex impurity mixtures or for the definitive structural elucidation of unknown impurities, the integration of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) and mass spectrometry (LC-NMR-MS) represents the pinnacle of analytical capability. spectroscopyonline.comamazonaws.com
LC-NMR directly couples the separation power of LC with the unparalleled structure elucidation power of NMR. amazonaws.comwisdomlib.org This allows for the acquisition of detailed structural information (including 1H, 13C, and 2D NMR data) on individual impurities as they are separated, without the need for time-consuming isolation. acs.orgnih.govconicet.gov.ar This is particularly valuable for analyzing unstable compounds or closely related isomers that may be difficult to differentiate by MS alone. amazonaws.comnews-medical.net
LC-NMR-MS integration creates a synergistic system that provides molecular weight, fragmentation data (from MS), and definitive structural information (from NMR) in a single analysis. spectroscopyonline.comnews-medical.net This "triple hyphenation" is highly efficient for tackling intractable analytical challenges, such as identifying completely unknown impurities or understanding complex molecular rearrangements. spectroscopyonline.com The MS data acts as a scout, guiding the more time-intensive NMR acquisition to focus only on the components of interest, thereby optimizing instrument time and accelerating structure confirmation. spectroscopyonline.com While direct on-line LC-NMR analysis of Venetoclax impurities is not extensively detailed in the provided literature, the principle is demonstrated through the common practice of isolating degradation products via chromatography and then subjecting them to extensive NMR and HRMS analysis to determine their final structures. nih.govnih.gov
Analytical Method Validation Principles for VCL-J Quantification in Venetoclax (Specificity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification)
The quantification of any specific impurity, such as VCL-J, requires a fully validated analytical method to ensure the reliability and accuracy of the results. The validation is performed according to International Council for Harmonisation (ICH) guidelines and encompasses several key parameters. irjmets.comijraset.com
Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. For Venetoclax, this is demonstrated by showing clean separation of all known impurities and degradants from the main drug peak in the chromatogram. irjmets.comijraset.com
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For Venetoclax impurities, linearity is typically established over a range from the Limit of Quantification (LOQ) to 150% or 200% of the specification level, with a correlation coefficient (r²) greater than 0.999. researchgate.netresearchgate.netnih.gov
Accuracy: This expresses the closeness of the method's results to the true value. It is determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix. For Venetoclax impurities, accuracy is typically accepted if the recovery is within 96.0% to 106.3%. researchgate.netnih.gov
Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The acceptance criterion is typically a Relative Standard Deviation (%RSD) of less than 2%. researchgate.netresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified. informahealthcare.com The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. informahealthcare.com These values are crucial for controlling trace-level impurities. For a Venetoclax analytical method, the LOD and LOQ were reported as 0.53 µg/ml and 1.62 µg/ml, respectively. researchgate.net
Table 1: Summary of Typical Validation Parameters for Venetoclax Impurity Quantification Methods
| Validation Parameter | Typical Acceptance Criteria/Findings | References |
| Specificity | Able to separate Venetoclax from its degradation products and impurities with a resolution of more than 2.0. | acs.orgnih.gov |
| Linearity (Range) | 5-50 µg/ml; LOQ to 150% of specification level | ijraset.comresearchgate.netnih.gov |
| Linearity (Correlation) | Correlation Coefficient (r²) > 0.999 | ijraset.comresearchgate.netresearchgate.net |
| Accuracy (% Recovery) | 96.0% - 106.3% | researchgate.netresearchgate.netnih.gov |
| Precision (% RSD) | Intra-day and Inter-day %RSD < 2.0% | researchgate.netresearchgate.net |
| LOD | ~0.53 µg/mL | ijraset.comresearchgate.net |
| LOQ | ~1.62 µg/mL | ijraset.comresearchgate.net |
Application of Analytical Quality by Design (AQbD) Principles in Impurity Method Development for Venetoclax
Analytical Quality by Design (AQbD) is a systematic, proactive approach to developing robust and reliable analytical methods. veeprho.com It involves defining objectives upfront and using risk assessment and experimental design to understand how various method parameters affect performance. pharm-int.com This approach has been successfully applied to develop stability-indicating methods for Venetoclax. acs.orgnih.govresearchgate.net
The AQbD process ensures that the final analytical method is well-understood, robust, and consistently meets its intended purpose throughout its lifecycle. pharm-int.comamericanpharmaceuticalreview.com The key steps in applying AQbD to a Venetoclax impurity method are:
Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics that must be met to ensure the method is fit for purpose (e.g., resolution, peak tailing). waters.com CMPs are the method variables that can impact the CMAs (e.g., mobile phase pH, column temperature, flow rate). nih.govwaters.com
Perform Risk Assessment: This step links CMPs to CMAs and identifies which parameters pose the highest risk to method performance. This allows development efforts to focus on the most critical factors. nih.govpharm-int.com
Method Optimization using Design of Experiments (DoE): DoE is used to systematically study the effects of the identified CMPs on the CMAs. This generates a mathematical model that describes the relationships between the parameters and the method's performance. acs.org
Establish the Method Operable Design Region (MODR): The MODR is a multidimensional space of proven acceptable performance, defined by the ranges for the critical parameters (e.g., flow rate of 0.37–0.43 mL/min, column temperature of 46–52 °C for a Venetoclax method). acs.org Operating within the MODR ensures robust method performance.
Define a Control Strategy and Continuous Improvement: The final step is to establish a control strategy, including system suitability tests, to ensure the method performs as expected over its lifetime. The knowledge gained during development also facilitates continuous improvement of the method. researchgate.netpharm-int.com
By using forced degradation samples throughout the AQbD process, a robust, stability-indicating method for Venetoclax was developed that successfully separated the API from its process-related impurities and degradation products. acs.org
Table 2: Outline of the AQbD Process for Venetoclax Impurity Method Development
| Step | Description | Example for Venetoclax Method | References |
| 1. Analytical Target Profile (ATP) | Predefined objectives that stipulate the method's performance requirements. | Quantify Venetoclax in the presence of degradation products with accuracy 100 ± 2%, repeatability ≤2% RSD, and resolution > 2.0. | acs.orgnih.gov |
| 2. Identify CMAs & CMPs | Determine critical quality attributes (responses) and critical method parameters (variables) that affect them. | CMA: Resolution between critical peak pairs. CMPs: Column temperature, mobile phase pH, gradient slope, flow rate. | acs.orgnih.govwaters.com |
| 3. Risk Assessment | Evaluate and rank the impact of CMPs on CMAs to identify high-risk parameters. | Identifying mobile phase pH and column temperature as high-risk factors for peak shape and resolution. | nih.govpharm-int.com |
| 4. Design of Experiments (DoE) | Systematically vary critical parameters to build a mathematical model of method performance. | Using a factorial design to study the combined effects of temperature and pH on the resolution of Venetoclax and its impurities. | acs.org |
| 5. Method Operable Design Region (MODR) | Define a multidimensional space of parameter settings that provides suitable method performance. | Establishing a robust region, e.g., flow rate = 0.37–0.43 mL/min, column temp = 46–52 °C, pH = 6.6–7.0, where the method consistently meets ATP. | acs.org |
| 6. Control Strategy | Implement system suitability tests and other controls to ensure ongoing method performance and manage the method lifecycle. | Setting system suitability criteria for resolution and tailing factor to be checked before each run. | researchgate.netpharm-int.com |
Structural Elucidation of Vcl J and Novel Venetoclax Impurities
Strategies for the Identification of Unknown Impurities in Venetoclax Drug Substance
The identification of unknown impurities in the Venetoclax drug substance typically begins with forced degradation studies. These studies intentionally subject the drug to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. anantlabs.comnih.gov This approach helps to understand the degradation pathways and to develop stability-indicating analytical methods.
A primary tool for detecting and quantifying impurities is High-Performance Liquid Chromatography (HPLC) . metapathogen.com An HPLC method is developed to separate the main component, Venetoclax, from all potential impurities. Once separated, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used for the preliminary identification of these impurities. anantlabs.commetapathogen.com LC-MS provides the molecular weight of the impurities, which is a crucial first step in determining their structure. High-resolution mass spectrometry (HRMS), such as LC-Q-TOF-MS, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the impurities. anantlabs.com
To obtain a definitive structure, impurities often need to be isolated in a pure form. This can be achieved using techniques like preparative HPLC or flash chromatography. nih.gov The isolated impurity is then subjected to a battery of spectroscopic techniques, most importantly Nuclear Magnetic Resonance (NMR) spectroscopy . 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments provide detailed information about the connectivity of atoms within the molecule, which is essential for unambiguous structure determination. metapathogen.com
Case Studies in Structural Characterization of Venetoclax Degradation Products
While no case studies are available for "VCL-J," research on other Venetoclax impurities illustrates the application of the strategies mentioned above.
In one study, Venetoclax was subjected to oxidative stress using hydrogen peroxide. metapathogen.com This led to the formation of two major impurities. Using LC-MS, both impurities were found to have the same molecular weight, suggesting they were isomers. metapathogen.com They were isolated and their structures were elucidated using ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy. metapathogen.com The two impurities were identified as Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine (B1172632) impurity (VHA) . metapathogen.com The formation of VHA was proposed to occur through a Meisenheimer rearrangement of the initially formed VNO. metapathogen.com To confirm these structures, the researchers synthesized VNO and VHA and compared their analytical data with those of the degradation products. metapathogen.com
Another study investigated the degradation of Venetoclax under acidic and basic hydrolytic conditions. nih.gov This resulted in the identification of several key degradation products. The structures of these products were determined using NMR, HRMS, and IR spectroscopy. nih.gov
The table below summarizes some of the identified Venetoclax impurities and the techniques used for their characterization.
| Impurity Name | Formation Condition | Analytical Techniques Used for Elucidation |
| Venetoclax N-oxide (VNO) | Oxidative Stress | HPLC, LC-MS/MS, ¹H NMR, ¹³C NMR |
| Venetoclax hydroxylamine impurity (VHA) | Oxidative Stress (via rearrangement of VNO) | HPLC, LC-MS/MS, ¹H NMR, ¹³C NMR, 2D NMR |
| Acid Degradation Products | Acidic Hydrolysis | UHPLC, HRMS, NMR, IR Spectroscopy |
| Base Degradation Products | Basic Hydrolysis | UHPLC, HRMS, NMR, IR Spectroscopy |
Challenges and Innovations in Impurity Structural Confirmation of Venetoclax Impurities
Confirming the structure of novel impurities in a complex molecule like Venetoclax presents several challenges. Impurities are often present at very low levels, making their isolation and characterization difficult. metapathogen.com Co-elution of impurities with the parent drug or other impurities in chromatography can also complicate analysis.
A significant challenge is the structural similarity between the impurity and the parent drug, which can make it difficult to pinpoint the exact site of modification. For instance, in the case of the oxidative impurities VNO and VHA, both had the same molecular weight, requiring sophisticated 2D NMR techniques to differentiate them. metapathogen.com
To overcome these challenges, innovations in analytical techniques are crucial. The use of ultra-high-performance liquid chromatography (UHPLC) allows for better separation of impurities. Advances in mass spectrometry, particularly HRMS, provide greater accuracy in determining molecular formulas. Cryogenic NMR probes can enhance sensitivity, allowing for the analysis of very small amounts of isolated impurities.
Furthermore, the synthesis of suspected impurity structures for use as reference standards is a key strategy for unambiguous confirmation. metapathogen.com By comparing the chromatographic and spectroscopic data of the suspected impurity with the synthesized reference standard, its identity can be definitively confirmed.
Strategies for Control and Mitigation of Vcl J and Other Venetoclax Impurities in Pharmaceutical Manufacturing
Process Optimization for Minimizing Impurity Formation (e.g., VCL-J) in Venetoclax Synthesis
The synthesis of a complex molecule like Venetoclax involves multiple chemical steps where process-related impurities can form as byproducts. google.comgoogleapis.com Minimizing these impurities necessitates a deep understanding of the reaction mechanisms and the impact of various process parameters.
A key strategy is the optimization of reaction conditions. For instance, in a nucleophilic aromatic substitution (SNAr) reaction involving piperazine (B1678402), a common impurity is the formation of a bis-adduct or dimer. acs.org Process development studies have shown that the level of this dimer can be significantly reduced by adjusting the stoichiometry of the reactants. Increasing the equivalents of piperazine from 4 to 8 was found to decrease the dimer impurity to approximately 0.4%, achieving the target limit of <0.5%. acs.org
Another critical factor is the quality of reagents. In a Buchwald-Hartwig amination step, the quality of the base, sodium tert-butoxide (NaOt-Bu), was found to have a significant impact on impurity formation. acs.org Older lots of the base, potentially containing higher levels of sodium hydroxide (B78521) from exposure to moisture, led to the saponification of ester intermediates, generating high levels of benzoic acid impurities. acs.org To mitigate this, a robust operational control strategy was developed, involving the filtration of NaOt-Bu/THF solutions to remove insoluble sodium hydroxide before the solution is charged to the reactor. acs.org
The choice of catalysts and ligands also plays a crucial role. During the development of the Buchwald-Hartwig amination, various palladium sources and ligands were screened under stressed conditions (e.g., low catalyst loading) to identify the most robust system that minimizes impurity formation while maximizing yield. acs.org
Finally, purification techniques are optimized to effectively remove any impurities that do form. The final crystallization step of Venetoclax is designed to purge product-related impurities, consistently producing the API in the desired polymorphic form and high purity (>99%). acs.orgsci-hub.se This is often achieved by using a carefully controlled solvent/anti-solvent system, such as a dichloromethane (B109758)/methanol/ethyl acetate (B1210297) mixture, to ensure both high solubility for processing and effective crystallization for purification. acs.org One patented synthesis route emphasizes that reaction intermediates are designed to be crystalline, allowing for purification by recrystallization at each stage to meet quality control requirements. wipo.int
Table 1: Examples of Process Optimization Strategies in Venetoclax Synthesis
| Process Step | Potential Impurity | Mitigation Strategy | Outcome |
|---|---|---|---|
| SNAr Reaction | Bis-adduct (Dimer) Impurity | Increase equivalents of piperazine reactant from 4 to 8. acs.org | Dimer impurity reduced from ~3% to ~0.4%. acs.org |
| Buchwald-Hartwig Amination | Benzoic Acid Impurities | Filtration of NaOt-Bu/THF solution to remove NaOH contamination. acs.org | Minimized saponification of ester intermediates. acs.org |
| Reductive Amination | Alcohol byproduct | Control equivalents of reducing agent (NaBH(OAc)3). acs.org | Balances reaction time against competitive aldehyde reduction. acs.org |
Raw Material and Intermediate Quality Control in Venetoclax Production
The quality of the final Venetoclax API is intrinsically linked to the purity of its starting materials and intermediates. A crucial aspect of a scalable and robust synthesis is the strategic designation of regulatory starting materials (RSMs). acs.org These RSMs must have good chemical stability, desirable physical properties, and a well-defined impurity profile to ensure they are not major contributors to impurities in the final API. acs.org
For example, synthetic routes for Venetoclax have utilized starting materials such as 4-chloro-2-fluoro-benzoic acid, 2,4-difluoro methyl benzoate, and 5-hydroxy-7-azaindole. googleapis.comwipo.int The purity of these materials is critical. The presence of positional isomers in a starting material can lead to the formation of the corresponding isomeric impurity in the final product, which can be very difficult to separate. google.com Therefore, robust quality control measures, including validated analytical methods, must be in place to test all incoming raw materials against their specifications. wipo.int
Control of material attributes and the impurity profiles for each intermediate are established based on a thorough understanding of how impurities are formed and their fate in downstream steps. acs.org For example, an early synthesis of a key aldehyde intermediate (a precursor to the 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl moiety) resulted in a syrup-like physical state, which made the removal of process impurities difficult and required tedious column chromatography. acs.orgsci-hub.se A redesigned synthesis route circumvented this issue by creating a different, crystalline intermediate, which allowed for more effective purification and better quality control. acs.orgsci-hub.se
By implementing stringent controls on raw materials and ensuring the high purity of isolated intermediates, manufacturers can prevent the introduction and propagation of impurities through the synthetic sequence, leading to a higher quality final product. acs.org
Formulation and Storage Condition Optimization for Venetoclax Stability
Venetoclax can degrade over time, especially when exposed to certain environmental factors, leading to the formation of degradation products that can compromise the drug's stability and potency. veeprho.com Forced degradation studies, conducted under harsh conditions (acidic, basic, oxidative, thermal, and photolytic), are essential for identifying potential degradation pathways and developing stable formulations. researchgate.netnih.gov
Studies have shown that Venetoclax is particularly susceptible to degradation in acidic and oxidative conditions. researchgate.netnih.gov Under acidic conditions (e.g., 1 M HCl), a key degradation pathway is the hydrolysis of the N-acylsulfonamide moiety. nih.gov Under oxidative stress (e.g., using hydrogen peroxide), N-oxidation of the piperazine moiety is a potential degradation pathway, leading to the formation of Venetoclax N-oxide, a known metabolite. acs.orgmdpi.comnih.gov
This knowledge is critical for formulation development. The choice of excipients, the physical form of the API (e.g., crystalline vs. amorphous), and the manufacturing process for the final dosage form are all optimized to protect the API from degradation. For instance, developing a stable amorphous form of Venetoclax can be advantageous for its pharmacokinetic properties, and processes have been designed to produce amorphous material that is stable during storage. justia.com
Optimizing storage conditions is the final step in ensuring product stability. Based on stability data, appropriate storage temperatures, humidity levels, and protection from light are defined to prevent the formation of degradation products throughout the product's shelf life. veeprho.com
Table 2: Summary of Venetoclax Degradation Under Stress Conditions
| Stress Condition | Observation | Key Degradation Products Identified |
|---|---|---|
| Acidic (e.g., 1 M HCl, 50°C) | Rapid degradation observed. nih.gov | Products from N-acylsulfonamide hydrolysis (A1, A2). nih.gov |
| Basic (e.g., 1 M NaOH, 50°C) | Rapid degradation observed. nih.gov | Multiple degradation products (B1, B2). nih.gov |
| Oxidative (e.g., 3-10% H2O2) | Degradation occurs, forming N-oxide and other products. nih.govnih.gov | Venetoclax N-oxide (VNO), Venetoclax hydroxylamine (B1172632) impurity (VHA). acs.orgnih.gov |
Development of Impurity Reference Standards for VCL-J and Related Compounds
Impurity reference standards are highly purified compounds that are essential for the accurate identification and quantification of impurities in the API and final drug product. veeprho.com To control an impurity like VCL-J, a corresponding reference standard is required. The development of such a standard is a multi-step process.
First, the impurity must be synthesized. In many cases, the impurity can be generated through forced degradation studies and then isolated using techniques like preparative High-Performance Liquid Chromatography (prep-HPLC). nih.gov For example, potential oxidative impurities of Venetoclax, Venetoclax N-oxide (VNO) and a Venetoclax hydroxylamine impurity (VHA), have been successfully synthesized and isolated for use as reference standards. acs.orgnih.govresearchgate.net The synthesis of VNO was achieved by the deliberate oxidation of Venetoclax using an oxidizing agent. acs.orgresearchgate.net
Once synthesized and isolated, the impurity's structure must be unequivocally confirmed. This is accomplished using a suite of advanced analytical techniques. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the precise molecular weight and elemental formula. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR, 13C NMR, and 2D NMR) is used to elucidate the detailed chemical structure. acs.orgnih.govnih.gov
After structural confirmation, the purity of the reference standard itself is rigorously determined. This certified reference standard is then used in routine quality control testing to:
Identify impurities in batches of Venetoclax by comparing retention times in chromatographic methods like HPLC. veeprho.com
Quantify the level of the impurity to ensure it does not exceed the strict limits set by regulatory authorities. veeprho.com
Validate the analytical methods themselves, ensuring they are specific, accurate, and sensitive enough to detect the impurity at the required levels. nih.gov
These reference standards are indispensable tools for ensuring that every batch of Venetoclax meets the required purity and quality standards before it is released. veeprho.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Other Names |
|---|---|
| Venetoclax | VCL, ABT-199 |
| Venetoclax impurity J | VCL-J |
| Venetoclax N-oxide | VNO |
| Venetoclax hydroxylamine impurity | VHA |
| Sodium tert-butoxide | NaOt-Bu |
| Sodium triacetoxyborohydride | NaBH(OAc)3 |
| 2,4-difluoro methyl benzoate | - |
| 5-hydroxy-7-azaindole | - |
| 3,3-dimethylcyclohexanone | - |
| 4-chloro-2-fluoro-benzoic acid | - |
| Dichloromethane | DCM |
| Ethyl acetate | - |
| Methanol | - |
| Tetrahydrofuran | THF |
| Hydrogen peroxide | H2O2 |
| Sodium hydroxide | NaOH |
Regulatory Science and Compliance for Venetoclax Impurities
International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q6B, M7)
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in pharmaceuticals. The primary guidelines applicable to Venetoclax impurities are Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
For a specific impurity like VCL-J, once identified, its levels in batches of Venetoclax would be monitored. If it exceeds the reporting threshold, its presence must be documented in regulatory submissions. If it surpasses the identification threshold, its chemical structure must be determined. Finally, if it exceeds the qualification threshold, toxicological studies are required to demonstrate its safety at the proposed level.
The ICH M7 guideline is particularly relevant for impurities that have the potential to be mutagenic and therefore carcinogenic. A risk assessment for any new impurity, including a putative VCL-J, would involve an evaluation of its structure for any alerts for mutagenicity. If a structural alert is present, further testing, such as an Ames test, may be required. The control of such an impurity would be subject to much lower limits, often defined by a Threshold of Toxicological Concern (TTC).
ICH Q6B, which pertains to specifications for biotechnological/biological products, is generally not applicable to a small molecule drug like Venetoclax.
Pharmacopeial Standards and Monographs Pertaining to Pharmaceutical Impurities (e.g., USP, EP, JP, BP)
Major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP), set official standards for drug quality. While a specific monograph for a Venetoclax impurity like VCL-J is unlikely to exist unless it is a known and significant impurity, the general chapters of these pharmacopeias provide methodologies and standards for controlling impurities.
A monograph for Venetoclax would typically include tests for related substances, which would encompass known and unknown impurities. The acceptance criteria for these impurities are often aligned with ICH guidelines. If VCL-J were an identified impurity, a specific analytical method for its detection and quantification would be included in the monograph, along with its acceptance limit.
Table 1: General Pharmacopeial Approaches to Impurity Control
| Pharmacopeia | Key Chapter/Section on Impurities | General Principles |
|---|---|---|
| USP | General Chapter <1086> Impurities in Drug Substances and Drug Products | Provides guidance on the identification, control, and qualification of impurities, referencing ICH guidelines. |
| EP | General Monograph 2034 Substances for Pharmaceutical Use | Sets limits for related substances and specifies that impurities should be controlled according to ICH principles. |
| JP | General Information on Impurities in Drug Substances and Preparations | Aligns with ICH guidelines for the control of organic and inorganic impurities. |
| BP | Appendix on Control of Impurities | Provides guidance that is harmonized with the European Pharmacopoeia. |
Concepts of Impurity Qualification and Thresholds for Venetoclax Impurities
The qualification of an impurity is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the level or below the level specified. For any Venetoclax impurity, including the theoretical VCL-J, the qualification threshold is determined by the maximum daily dose of Venetoclax.
Based on ICH Q3A/B guidelines, the thresholds for reporting, identification, and qualification of impurities are established. For an impurity in a new drug substance, these thresholds are generally as follows:
Table 2: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake
If the level of an impurity like VCL-J in Venetoclax exceeds the qualification threshold, and it is not a significant metabolite, its safety must be established through appropriate toxicological studies.
Risk Assessment Frameworks for Pharmaceutical Impurities, including Genotoxic Impurities (where VCL-J could be relevant)
A risk-based approach is central to the management of pharmaceutical impurities. For any uncharacterized impurity such as VCL-J, the first step in a risk assessment would be to evaluate its potential for genotoxicity based on its chemical structure (if known). This is often done using in silico methods that employ (Quantitative) Structure-Activity Relationship ([Q]SAR) models.
If the impurity is flagged as potentially genotoxic, the framework outlined in ICH M7 is followed. This involves a classification of the impurity and a determination of an acceptable intake. For known or suspected mutagens, the acceptable intake is typically based on a TTC of 1.5 µ g/day for lifetime exposure.
For non-genotoxic impurities, the risk assessment is based on the qualification thresholds from ICH Q3A/B and general toxicological data. The goal is to ensure that the level of the impurity in the final drug product does not pose a significant risk to patient safety.
Good Manufacturing Practices (GMP) and Impurity Control in Venetoclax Manufacturing
Good Manufacturing Practices (GMP) are a set of regulations that ensure the quality, safety, and consistency of pharmaceutical products. A critical component of GMP is the control of impurities throughout the manufacturing process of Venetoclax.
This involves:
Control of Raw Materials: Ensuring the quality of starting materials and reagents to minimize the introduction of impurities.
Process Controls: Implementing robust and well-defined manufacturing processes with in-process controls to limit the formation of process-related impurities and degradation products.
Purification Steps: Designing effective purification steps to remove impurities to acceptable levels.
Analytical Testing: Utilizing validated analytical methods to test for impurities in the drug substance and final drug product.
Stability Studies: Conducting stability studies to identify and monitor degradation products that may form over the shelf-life of the product.
A comprehensive control strategy for an impurity like VCL-J would be developed and implemented as part of the GMP framework. This strategy would be based on a thorough understanding of the manufacturing process and the fate and purge of the impurity.
Future Research Directions in Venetoclax Impurity Science
Development of Predictive Models for Impurity Formation in Venetoclax Synthesis and Degradation
A significant frontier in pharmaceutical quality control is the move from reactive to predictive impurity management. For a complex molecule like Venetoclax, the potential for impurity formation during synthesis and upon degradation is substantial. Future research will increasingly focus on the development of sophisticated predictive models to anticipate the emergence of these impurities.
Key Research Thrusts:
In Silico Degradation Pathway Prediction: Computational tools are becoming indispensable for predicting the degradation pathways of drug substances under various stress conditions (e.g., hydrolytic, oxidative, photolytic). nih.gov For Venetoclax, programs like Zeneth® can be utilized to generate a theoretical map of potential degradation products, including those arising from complex reactions. nih.gov These models use knowledge bases of chemical reactions and degradation mechanisms to forecast the formation of impurities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the molecular structure of Venetoclax and its intermediates with the likelihood of forming specific impurities. researchgate.net For instance, these models could identify structural motifs within the Venetoclax molecule that are particularly susceptible to dimerization or other forms of degradation. By inputting data from forced degradation studies and manufacturing runs, machine learning algorithms can learn to predict the formation of impurities like VCL-J under different process conditions.
Kinetic Modeling of Impurity Formation: Understanding the rate at which impurities form is as crucial as knowing their identity. Future research will likely involve the development of kinetic models that can predict the rate of formation of key Venetoclax impurities under varying conditions of temperature, pH, and solvent composition. rsc.org This is particularly relevant for dimeric impurities, where the reaction kinetics can be complex. nih.gov
Table 1: Predictive Modeling Approaches for Venetoclax Impurities
| Modeling Approach | Application to Venetoclax Impurities | Potential Impact |
| In Silico Degradation Prediction | Forecasting potential degradation products under stress conditions. | Enables proactive development of analytical methods and targeted stability studies. |
| QSAR Models | Identifying structural features prone to impurity formation. | Guides synthetic route design to minimize impurity-prone steps. researchgate.net |
| Kinetic Modeling | Predicting the rate of impurity formation over time. rsc.org | Optimizes manufacturing and storage conditions to control impurity levels. nih.gov |
Advancements in High-Throughput Impurity Screening Methodologies
The need to screen for a multitude of potential impurities in numerous samples from process development, formulation studies, and stability testing drives the demand for high-throughput screening (HTS) methodologies.
Future advancements in this area will focus on:
Automation and Miniaturization: The integration of automated liquid handling robots and miniaturized assay formats (e.g., 96-well or 384-well plates) will continue to enhance the throughput of impurity screening. researchgate.netgenedata.com This allows for the rapid testing of a large number of samples, which is crucial for efficient process optimization and formulation development. researchgate.net
Rapid Analytical Techniques: The development of ultra-high-performance liquid chromatography (UPLC) systems has significantly reduced analysis times for a single sample, making HTS more feasible. researchgate.net Future research will likely focus on even faster separation techniques and the integration of mass spectrometry (MS) with every injection to provide immediate mass information for detected impurity peaks.
Phenotypic and Covalent Screening: For impurities that may have biological activity, phenotypic screening approaches can be employed to assess their impact on cellular models in a high-throughput manner. rsc.org Additionally, with the rise of covalent drugs, specialized HTS methods are being developed to screen for covalent binding of impurities to biological targets. nih.govatomwise.com
Integration of Computational Chemistry Approaches in Impurity Profiling and Structural Elucidation
Computational chemistry is poised to play an increasingly integral role in the identification and characterization of impurities, especially for complex structures where isolation and traditional characterization can be challenging.
AI-Assisted Structure Elucidation: Emerging artificial intelligence (AI) and machine learning models are being trained to predict chemical structures directly from mass spectrometry data. researchgate.net These tools can significantly accelerate the process of identifying unknown impurities by providing a set of probable structures that can then be confirmed experimentally. researchgate.net
Quantum Mechanics for Spectroscopic Prediction: Quantum mechanics calculations can be used to predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) for proposed impurity structures. These predicted spectra can then be compared with experimental data to confirm the identity of an impurity.
Modeling of Dimer Formation: For impurities like VCL-J, computational modeling can be used to investigate the potential mechanisms of dimerization. By simulating the interaction between two Venetoclax molecules, researchers can identify the most likely points of covalent linkage and the energetic favorability of the dimerization process.
Novel Approaches for Impurity Synthesis and Characterization, including VCL-J
The synthesis and characterization of impurities are essential for their use as reference standards in analytical methods and for toxicological evaluation.
Targeted Synthesis of Dimeric Impurities: The synthesis of complex dimeric impurities often requires novel synthetic strategies. ijper.orgjocpr.com For an impurity like VCL-J, this could involve the development of specific coupling reactions that link two Venetoclax molecules at a defined position. Research in this area will focus on creating efficient and selective synthetic routes to produce these complex molecules in high purity. nih.goveresearchco.com
Advanced Spectroscopic Techniques: The unambiguous characterization of high-molecular-weight impurities requires a combination of advanced analytical techniques. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and elemental composition. ijper.org Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for elucidating the complex connectivity and stereochemistry of dimeric structures. rsc.orgnih.gov
Micro-Electron Diffraction (MicroED): For impurities that are difficult to crystallize to a size suitable for single-crystal X-ray diffraction, MicroED is an emerging technique that can determine the crystal structure from nanocrystals. acs.org This can provide definitive structural proof for complex molecules like VCL-J. acs.org
Emerging Analytical Technologies for Trace Impurity Analysis of Venetoclax and its related substances
The drive for ever-lower detection and quantification limits for pharmaceutical impurities is fueling the development and application of new analytical technologies.
Table 2: Emerging Analytical Technologies for Trace Impurity Analysis
| Technology | Principle | Application for Venetoclax Impurities |
| Charged Aerosol Detection (CAD) | Nebulizes the analyte, which is then charged and detected by an electrometer. thermofisher.com | Provides a more uniform response for different analytes compared to UV detection, which is advantageous for quantifying unknown impurities without a reference standard. thermofisher.com |
| Two-Dimensional Liquid Chromatography (2D-LC) | Uses two columns with different separation mechanisms to enhance peak capacity and resolution. | Can resolve co-eluting impurities that are not separated by conventional one-dimensional HPLC, which is particularly useful for complex impurity profiles. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO2) as the mobile phase, offering different selectivity compared to HPLC. cymitquimica.com | Can be effective for the separation of complex mixtures and chiral impurities. cymitquimica.com |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their size and shape in the gas phase before mass analysis. | Provides an additional dimension of separation, helping to differentiate isomeric and isobaric impurities. |
These emerging technologies, often coupled with high-resolution mass spectrometry, will enable a more comprehensive and sensitive analysis of trace impurities in Venetoclax, ensuring the highest standards of quality and safety for this important therapeutic agent. simsonpharma.comijpsonline.com
Q & A
Basic: What analytical techniques are recommended for identifying and quantifying VCL-J in Venetoclax formulations?
Methodological Answer:
Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) is the gold standard for identifying and quantifying VCL-J due to its high resolution and sensitivity. Stress studies under hydrolytic (acidic/alkaline), oxidative, thermolytic, and photolytic conditions should be conducted to simulate degradation pathways. For quantification, validated methods must include specificity testing against Venetoclax and other degradation products, with calibration curves established using impurity standards .
Basic: Under which stress conditions does Venetoclax degrade to form VCL-J?
Methodological Answer:
VCL-J primarily forms under acidic hydrolytic and oxidative stress conditions . Accelerated stability studies (e.g., 0.1N HCl at 60°C for 24 hours or 3% H₂O₂ at room temperature) are critical to replicate these pathways. Data should be cross-validated using forced degradation protocols to ensure reproducibility .
Basic: How does the presence of VCL-J impact Venetoclax’s therapeutic efficacy and safety?
Methodological Answer:
Impurities like VCL-J may alter pharmacokinetic parameters such as bioavailability. Comparative studies using in vitro models (e.g., Caco-2 cells) and in vivo bioavailability assays (AUC, Cmax) are essential. For safety, genotoxicity assessments (Ames test, micronucleus assay) and dose-response studies in preclinical models are recommended .
Advanced: How can researchers validate analytical methods for VCL-J to meet regulatory standards?
Methodological Answer:
Method validation requires:
- Specificity : Resolve VCL-J peaks from Venetoclax and matrix components.
- Linearity : Test across 50–150% of the target concentration (R² ≥ 0.99).
- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD for intra/inter-day variability.
- Robustness : Vary pH, column temperature, and flow rate to assess method resilience.
Refer to ICH Q2(R1) guidelines for protocol design .
Advanced: What experimental strategies resolve contradictions in stability data for VCL-J across studies?
Methodological Answer:
Contradictions often arise from variability in stress conditions (e.g., buffer ionic strength, light exposure). To address this:
- Use orthogonal techniques (e.g., NMR for structural confirmation alongside LC-MS).
- Standardize protocols using ICH Q1A(R2) accelerated stability testing guidelines.
- Perform cross-laboratory validation to isolate environmental or instrumental biases .
Advanced: How to design a study investigating the mechanistic pathway of VCL-J formation?
Methodological Answer:
- Step 1 : Conduct kinetic studies under controlled pH/temperature to identify reaction order.
- Step 2 : Use isotopic labeling (e.g., ¹⁸O-water in hydrolysis) to track degradation intermediates.
- Step 3 : Employ computational modeling (DFT or molecular dynamics) to predict reactive sites on Venetoclax.
- Step 4 : Validate intermediates via high-resolution mass spectrometry (HRMS) and NMR .
Basic: What are the regulatory thresholds for VCL-J in Venetoclax drug products?
Methodological Answer:
Per ICH Q3A/B, the identification threshold for VCL-J is 0.10% (w/w) in Venetoclax formulations. For quantification, a validated method must achieve a detection limit ≤0.03%. Regulatory submissions require impurity profiling data from at least three production batches .
Advanced: How to assess the long-term stability of Venetoclax formulations concerning VCL-J accumulation?
Methodological Answer:
- Real-time stability studies : Store samples at 25°C/60% RH for 24 months, with sampling at 0, 3, 6, 12, 18, and 24 months.
- Accelerated studies : 40°C/75% RH for 6 months.
- Use Arrhenius equation modeling to predict degradation rates at lower temperatures. Include mass balance calculations to account for unknown impurities .
Basic: What vehicles are compatible with Venetoclax oral powder formulations without affecting VCL-J levels?
Methodological Answer:
Apple juice, apple sauce, and yogurt are validated vehicles for Venetoclax powder, with no impact on bioavailability or impurity profiles. In-use stability studies (24 hours at 25°C) must confirm that VCL-J levels remain below 0.10% in these vehicles .
Advanced: How to mitigate contamination risks during VCL-J analysis in complex matrices?
Methodological Answer:
- Use certified reference materials (CRMs) for calibration.
- Implement blank injections between sample runs to detect carryover.
- Perform matrix-matched calibration to account for interference from excipients.
- Validate sample preparation steps (e.g., solid-phase extraction) to minimize co-eluting contaminants .
Advanced: What strategies ensure reproducibility in impurity profiling across laboratories?
Methodological Answer:
- Share standard operating procedures (SOPs) with detailed LC-MS parameters (e.g., gradient program, ionization mode).
- Distribute a common CRM for VCL-J to all participating labs.
- Use statistical tools (e.g., Horwitz equation) to assess inter-lab variability.
- Publish raw datasets and chromatograms in open-access repositories .
Basic: How does food intake influence Venetoclax bioavailability and VCL-J formation?
Methodological Answer:
High-fat meals increase Venetoclax bioavailability by 5-fold (tablets) vs. 2–3-fold (powders), potentially altering degradation kinetics. Study designs should include fed/fasted cohorts with serial blood sampling to correlate Cmax/AUC with VCL-J levels .
Advanced: What in silico tools predict the genotoxic potential of VCL-J?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
